![molecular formula C27H29N3O4 B2629516 1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894043-62-0](/img/structure/B2629516.png)
1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
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Description
1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as DBU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DBU has been found to possess a range of biological activities, including anticancer, antifungal, and antiviral properties.
Scientific Research Applications
Crystallography and Material Science
The study of crystal structures, such as that of chlorfluazuron, provides insight into the molecular geometry and interactions within compounds. For instance, chlorfluazuron, a benzoylphenylurea insecticide, showcases the complex arrangements possible with urea derivatives, indicating potential for material science applications in designing substances with specific properties (Seonghwa Cho et al., 2015).
Organic Chemistry and Synthesis
The thermal dissociation of ureas, including those similar to 1,1-Dibenzyl derivatives, has been explored to understand the effects of substituents and solvents on reaction rates. This research provides valuable information for the development of new synthetic routes and compounds (MukaiyamaTeruaki & HoshinoToshio, 1954).
Pharmaceutical Chemistry
In pharmacology, the design and synthesis of molecules like 1,1-Dibenzyl derivatives are central to developing new therapeutic agents. For example, the synthesis of soluble inhibitors targeting specific receptors demonstrates the role of such compounds in drug discovery, highlighting their potential in creating treatments for various diseases (A. M. Thompson et al., 2005).
properties
IUPAC Name |
1,1-dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-33-24-14-13-23(16-25(24)34-2)30-19-22(15-26(30)31)28-27(32)29(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21/h3-14,16,22H,15,17-19H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCHNXXKVYKXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
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